N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a dimethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions . The phenyl group is then introduced through a coupling reaction, followed by the attachment of the dimethylphenoxy group via an etherification reaction. The final step involves the formation of the propanamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzoxazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a benzoxazole ring, used in various applications including as a starting material for more complex molecules.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen, used in pharmaceuticals and as an antifungal agent.
Benzothiazole: Contains a sulfur atom instead of oxygen, used in the rubber industry and as a corrosion inhibitor.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide is unique due to its combination of a benzoxazole ring with a phenyl and dimethylphenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific photophysical or biological activities.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C24H22N2O3/c1-15-7-6-10-21(16(15)2)28-17(3)23(27)25-19-13-11-18(12-14-19)24-26-20-8-4-5-9-22(20)29-24/h4-14,17H,1-3H3,(H,25,27) |
InChI Key |
OQBXEMBCFVWWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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